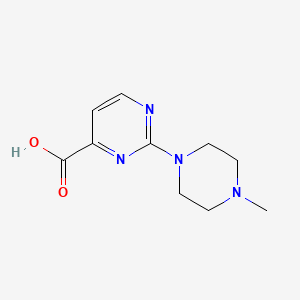

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17883411

Molecular Formula: C10H14N4O2

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N4O2 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H14N4O2/c1-13-4-6-14(7-5-13)10-11-3-2-8(12-10)9(15)16/h2-3H,4-7H2,1H3,(H,15,16) |

| Standard InChI Key | OUJKELZTVBNIOJ-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)C2=NC=CC(=N2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3—modified at positions 2 and 4. The 4-methylpiperazine group introduces a tertiary amine system, while the carboxylic acid substituent provides a site for hydrogen bonding and salt formation. Key structural parameters include:

The piperazine ring adopts a chair conformation, minimizing steric strain, while the pyrimidine-carboxylic acid moiety planarizes due to conjugation .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

Piperazine protons: δ 2.3–2.5 ppm (N–CH₃), 2.6–3.1 ppm (methylene groups)

-

Pyrimidine protons: δ 8.2–8.5 ppm (H-5 and H-6)

-

Carboxylic acid proton: Broad signal at δ 12–13 ppm

Mass spectrometry typically shows a molecular ion peak at m/z 222.24, with fragmentation patterns consistent with cleavage of the piperazine-pyrimidine bond.

Synthesis and Purification

Synthetic Routes

The synthesis involves sequential functionalization of the pyrimidine ring (Figure 1):

-

Pyrimidine core formation: Condensation of thiourea with β-keto esters under acidic conditions yields 4-hydroxypyrimidine intermediates.

-

Chlorination: Treatment with phosphorus oxychloride replaces the hydroxyl group at position 4 with chlorine.

-

Piperazine substitution: Nucleophilic aromatic substitution at position 2 using 4-methylpiperazine in dimethylformamide (DMF) at 80°C.

-

Carboxylic acid introduction: Hydrolysis of the chlorinated position 4 with aqueous NaOH, followed by acidification to precipitate the product.

Key reaction conditions:

-

Anhydrous DMF for piperazine coupling to prevent hydrolysis

-

Controlled pH during hydrolysis (pH 4–5) to avoid decarboxylation

Purification and Analysis

Crude product purification employs:

-

Recrystallization: From ethanol/water mixtures (yield: 65–72%)

-

Column chromatography: Silica gel with ethyl acetate/methanol (9:1) as eluent

-

HPLC: C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient

Purity exceeding 98% is achievable, as verified by elemental analysis and high-resolution mass spectrometry .

Chemical Reactivity

Acid-Base Behavior

The carboxylic acid group () and piperazine nitrogen () confer pH-dependent solubility:

-

Acidic conditions (pH < 2): Protonated carboxylic acid and piperazine, enhancing water solubility.

-

Neutral conditions: Zwitterionic form dominates, reducing solubility.

-

Basic conditions (pH > 9): Deprotonated carboxylate and neutral piperazine, increasing solubility.

Derivatization Reactions

Common functionalizations include:

-

Amide formation: Coupling with amines using EDC/HOBt, yielding pyrimidine-4-carboxamides

-

Esterification: Methanol/H₂SO₄ converts the acid to methyl ester for improved lipid solubility

-

Metal coordination: The piperazine nitrogen and pyrimidine N1 atom bind to transition metals like Ru(II) and Zn(II)

Notable example: Reaction with () forms luminescent complexes with oxidation potentials near 1.0 V vs. Fc⁰/⁺ .

Biological and Pharmaceutical Applications

Enzyme Inhibition

The compound’s structural analogs exhibit inhibitory activity against:

-

NAPE-PLD (N-acyl phosphatidylethanolamine phospholipase D): IC₅₀ = 0.82 μM for pyrimidine-4-carboxamide derivatives

-

IRAK4 (Interleukin-1 receptor-associated kinase 4): Radiolabeled versions (e.g., -methyl derivatives) show promise for PET imaging of neuroinflammation

Mechanism: Competitive binding at enzyme active sites via π-π stacking (pyrimidine) and hydrogen bonding (carboxylate) .

Metal Complexation

Ruthenium(II) complexes incorporating this ligand demonstrate unique photophysical properties:

| Complex | λₑₘ (nm) | Quantum Yield (Φ) | Application |

|---|---|---|---|

| [Ru(bpy)₂(cppH)]²⁺ | 610 | 0.12 | Electroluminescent sensors |

| [Ru(phen)₂(cppH)]²⁺ | 625 | 0.09 | DNA intercalation studies |

These complexes exhibit reversible Ru²⁺/Ru³⁺ redox couples at ~1.0 V vs. Fc⁰/⁺, making them suitable for electrochemical sensing .

Related Compounds and Comparative Analysis

Structural Analogues

-

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid: Replacing piperazine with piperidine reduces basicity () and alters metal-binding selectivity .

-

Pyrazolo[1,5-a]pyrimidine-3-carboxamides: Demonstrate enhanced blood-brain barrier penetration for CNS targets .

Pharmacokinetic Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume